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molecular formula C14H16N2O4S B8623237 2-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide

2-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide

Cat. No. B8623237
M. Wt: 308.35 g/mol
InChI Key: CLNTXNCXXVPLTI-UHFFFAOYSA-N
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Patent
US09249160B2

Procedure details

A mixture of 2-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide (0.8 g, 2.6 mmol) and triphosgene (0.99 g, 3.4 mmol) in anhydrous 1,4-dioxane was heated in a sealed tube at 100° C. overnight with TLC monitoring (hexane:EtOAc, 1:1). After concentration in vacuo H2O (30 mL) was added and the mixture was extracted with EtOAc (3×100 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated in vacuo. Purification by gradient flash chromatography, eluting with 20-25% EtOAc in hexane yielded the title compound (0.4 g, 1.20 mmol).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=1)(=[O:10])=[O:9].Cl[C:23](Cl)([O:25]C(=O)OC(Cl)(Cl)Cl)Cl.CCCCCC.CCOC(C)=O>O1CCOCC1>[CH3:21][O:20][C:14]1[CH:13]=[C:12]([N:11]2[C:23](=[O:25])[NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[S:8]2(=[O:10])=[O:9])[CH:17]=[CH:16][C:15]=1[O:18][CH3:19]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC1=CC(=C(C=C1)OC)OC
Name
Quantity
0.99 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo H2O (30 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by gradient flash chromatography
WASH
Type
WASH
Details
eluting with 20-25% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)N1S(C2=C(NC1=O)C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mmol
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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